molecular formula C10H19NO B099483 1-(3-Methylbutanoyl)piperidine CAS No. 18071-41-5

1-(3-Methylbutanoyl)piperidine

Cat. No.: B099483
CAS No.: 18071-41-5
M. Wt: 169.26 g/mol
InChI Key: BCVHFAJWGDZJSA-UHFFFAOYSA-N
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Description

1-(3-Methylbutanoyl)piperidine is a piperidine derivative featuring a 3-methylbutanoyl substituent attached to the nitrogen atom of the piperidine ring. The 3-methylbutanoyl group may influence lipophilicity, metabolic stability, and target engagement compared to other acyl or alkyl substituents on piperidine.

Properties

CAS No.

18071-41-5

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3-methyl-1-piperidin-1-ylbutan-1-one

InChI

InChI=1S/C10H19NO/c1-9(2)8-10(12)11-6-4-3-5-7-11/h9H,3-8H2,1-2H3

InChI Key

BCVHFAJWGDZJSA-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCCCC1

Canonical SMILES

CC(C)CC(=O)N1CCCCC1

Synonyms

3-Methyl-1-piperidino-1-butanone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of piperidine derivatives are highly dependent on the substituent attached to the nitrogen atom. Below is a detailed comparison of 1-(3-Methylbutanoyl)piperidine with structurally analogous compounds:

Table 1: Comparative Analysis of Piperidine Derivatives

Compound Name Substituent Structure Biological Target Activity/Potency Structural Alerts References
1-(3-Methylbutanoyl)piperidine 3-Methylbutanoyl Hypothetical: Enzymes/Receptors Unknown (predicted moderate lipophilicity) None reported -
1-(3-Phenylbutyl)piperidine 3-Phenylbutyl Sigma-1 (S1R) receptor High binding affinity; adapts to hydrophobic cavity No alerts
1-(2-(4-Chlorophenyl)-3-methylbutyryl)piperidin-4-one 2-(4-Chlorophenyl)-3-methylbutyryl PARP (hypothetical) Synthesized for spirocompound development Chlorophenyl group may influence toxicity
1-[1-oxo-5(3,4-methylenedioxyphenyl)-2E-pentenyl]-pyrrolidine 5(3,4-Methylenedioxyphenyl)-2E-pentenyl α-Glucosidase IC₅₀ = 0.207 mM (superior to acarbose) Methylenedioxy group may pose metabolic concerns
1-(2-Dimethylaminoethyl)piperidine (Compound 15a) 2-Dimethylaminoethyl PARP IC₅₀ = 0.8 µM (tertiary amines show higher activity) None reported
1-(1-Oxo-3-phenyl-2-propenyl)-piperidine 3-Phenylpropenyl General toxicity screening Predicted positive for structural alerts Propenyl-phenyl moiety flagged

Key Findings:

Substituent Effects on Enzyme Inhibition: Top1 Inhibition: Piperidine derivatives with aminopropyl side chains (e.g., 3-dimethylaminopropyl) exhibit +++ Top1 inhibitory activity, whereas those lacking such groups (e.g., simple acyl chains) show reduced potency (+ or ++) . The 3-methylbutanoyl group in 1-(3-Methylbutanoyl)piperidine may confer moderate activity due to its intermediate lipophilicity. α-Glucosidase Inhibition: Hydrophilic substituents (e.g., hydroxy-methoxybenzyl in compound 6) enhance enzyme inhibition (IC₅₀ = 0.207 mM) by forming hydrogen bonds with the active site . In contrast, the 3-methylbutanoyl group’s aliphatic nature may limit polar interactions.

Receptor Binding and Pharmacophore Fit: Sigma-1 Receptor: Compounds like 1-(3-phenylbutyl)piperidine bind to S1R via salt bridges with Glu172 and hydrophobic interactions. Larger substituents (e.g., branched alkyl or aryl groups) improve cavity occupancy . The 3-methylbutanoyl group’s compact structure may limit binding compared to bulkier analogs.

Synthetic and Metabolic Considerations: Stability: Piperidine derivatives with electron-withdrawing groups (e.g., chlorophenyl in ) may exhibit enhanced stability but raise toxicity concerns. The 3-methylbutanoyl group, lacking such substituents, is likely metabolized via ester hydrolysis or β-oxidation .

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